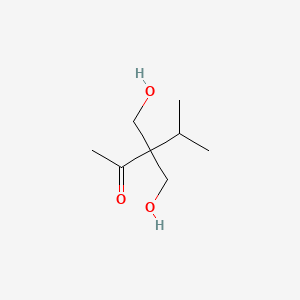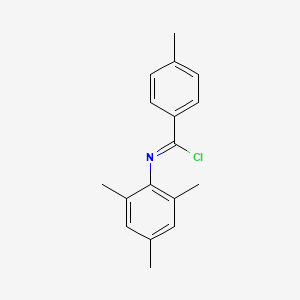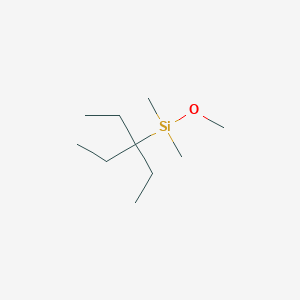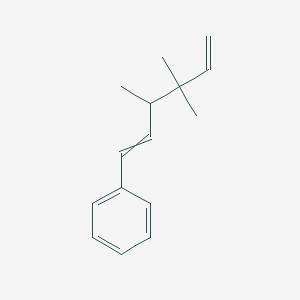
(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a (3,4,4-trimethylhexa-1,5-dien-1-yl) group, which includes a diene (two double bonds) and three methyl groups. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and reaction engineering techniques ensures efficient production.
化学反応の分析
Types of Reactions
(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the diene group to single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce double bonds.
Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) in the presence of a catalyst can introduce halogen atoms onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Studying the interactions of aromatic hydrocarbons with biological systems.
Medicine: Investigating potential pharmacological properties and therapeutic applications.
Industry: Use as an intermediate in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and diene group can participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application.
類似化合物との比較
Similar Compounds
Styrene: An aromatic hydrocarbon with a vinyl group attached to the benzene ring.
Alpha-methylstyrene: Similar to styrene but with an additional methyl group on the alpha carbon.
Isoprene: A diene with a structure similar to the diene group in (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
112528-86-6 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC名 |
3,4,4-trimethylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C15H20/c1-5-15(3,4)13(2)11-12-14-9-7-6-8-10-14/h5-13H,1H2,2-4H3 |
InChIキー |
AQIPVYXYJXZLDO-UHFFFAOYSA-N |
正規SMILES |
CC(C=CC1=CC=CC=C1)C(C)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
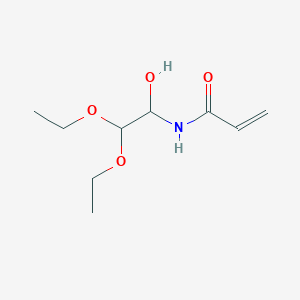
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
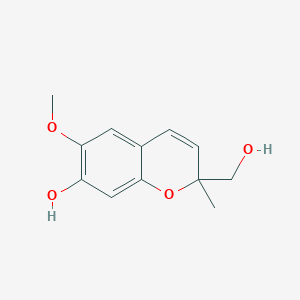
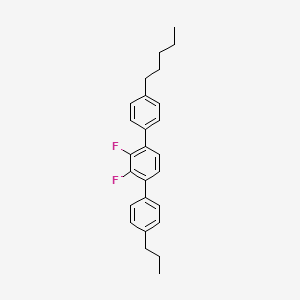
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
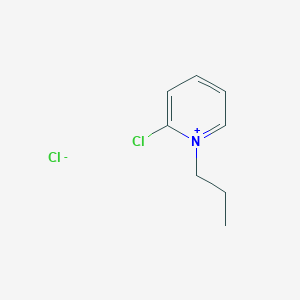
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)

